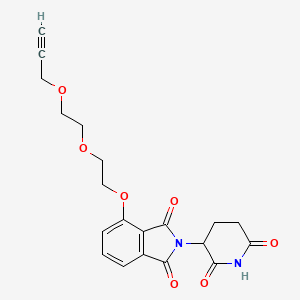

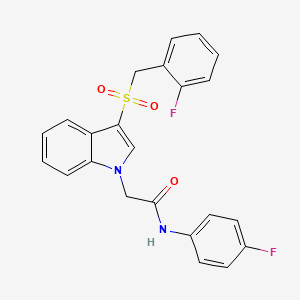

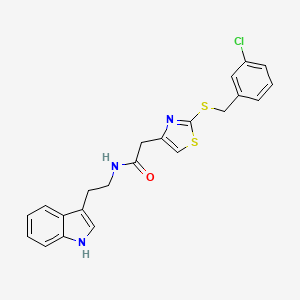

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide" involves multi-step chemical processes that may include reactions like nucleophilic substitution, condensation, and sulfonamide formation. While specific synthesis routes for this compound are not detailed in the literature reviewed, similar sulfonamide compounds have been synthesized through reactions involving sulfonyl chlorides and amines or via coupling reactions in the presence of catalysts (Crich & Smith, 2001).

Molecular Structure Analysis

Molecular structure analysis of related sulfonamide compounds highlights the significance of π–π interactions, hydrogen bonding, and the role of substituents in determining the molecule's conformation. X-ray crystallography studies reveal that adjacent molecular chains are linked by N—H⋯N hydrogen-bonding interactions, resulting in a three-dimensional network that influences the molecule's physical and chemical behavior (Mohamed-Ezzat et al., 2023).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiviral Applications

A study outlined the synthesis and characterization of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, some compounds exhibited significant anticancer activity, underscoring the potential of these sulfonamide derivatives in therapeutic applications (Ş. Küçükgüzel et al., 2013).

Catalytic and Chemical Synthesis Applications

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been studied for their role in catalysis, specifically in the transfer hydrogenation of ketones. These derivatives form part of precatalysts that facilitate transfer hydrogenation reactions without the need for basic additives or halide abstractors, demonstrating the utility of these sulfonamide compounds in organic synthesis and catalytic processes (A. Ruff et al., 2016).

Antimicrobial Activity

The synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity has been described, showcasing significant efficacy against Gram-positive and Gram-negative bacteria. This highlights the potential of sulfonamide derivatives as antimicrobial agents, contributing to the development of new antibiotics (A.O. Ijuomah et al., 2022).

Photophysical Properties for OLED Applications

Homoleptic cyclometalated iridium complexes containing sulfonamide derivatives exhibit highly efficient red phosphorescence. These complexes have been applied in organic light-emitting diodes (OLEDs), demonstrating the potential of sulfonamide-based compounds in the development of advanced materials for electronic and photonic devices (A. Tsuboyama et al., 2003).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

The future study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include research into its use as a drug, if applicable.

Eigenschaften

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-12-5-7-21-15(9-12)13-6-8-25-11-13/h1-9,11,22H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJZIHBOFLEFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)